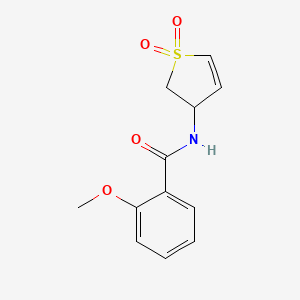

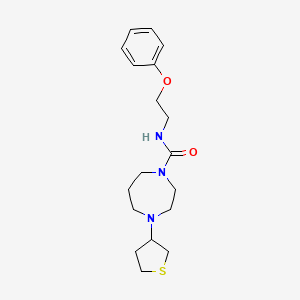

N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide” is a chemical compound with the molecular formula C29H28FN5O2 . It has a molecular weight of 497.57 . The compound is achiral .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(Nc1c(c2ccc(cc2)F)c©nn1c1ccc(cc1)C(N1CCN(CC1)c1ccccc1)=O)=O . This notation provides a way to represent the structure of the compound in a text format.Physical And Chemical Properties Analysis

The compound has a logP value of 3.5823, a logD value of 3.5822, and a logSw value of -3.8449 . These values provide information about the compound’s solubility and distribution characteristics.Scientific Research Applications

- In a study by Wang et al., three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized and characterized . These polymers exhibited various colors upon oxidation and reduction, making them promising anodic materials for ECDs.

- The compound’s structure suggests potential antioxidant properties. In a study evaluating related compounds, researchers found good radical scavenging activity .

Electrochromic Materials

Antioxidant Activity

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide involves the condensation of 4-fluoroaniline with N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonyl chloride, followed by the addition of sodium hydroxide and the subsequent isolation of the product.", "Starting Materials": [ "4-fluoroaniline", "N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonyl chloride", "Sodium hydroxide" ], "Reaction": [ "4-fluoroaniline is reacted with N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product.", "The reaction mixture is then quenched with water and the product is extracted with an organic solvent such as ethyl acetate.", "The organic layer is then washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to yield the crude product, which is purified by column chromatography using a suitable stationary phase and eluent system.", "The final product is obtained as a white solid and characterized by various spectroscopic techniques such as NMR and mass spectrometry." ] } | |

CAS RN |

423126-64-1 |

Product Name |

N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide |

Molecular Formula |

C27H25FN4O4S |

Molecular Weight |

520.58 |

IUPAC Name |

N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1H-quinoline-6-sulfonamide |

InChI |

InChI=1S/C27H25FN4O4S/c1-30(20-9-7-19(28)8-10-20)37(35,36)22-11-12-25-23(17-22)26(33)24(18-29-25)27(34)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3,(H,29,33) |

InChI Key |

HSYPXUNKAOGURW-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCN(CC4)C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

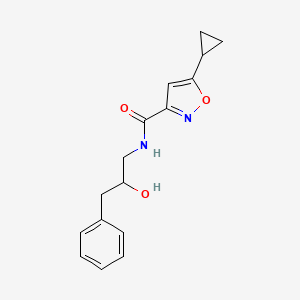

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2912389.png)

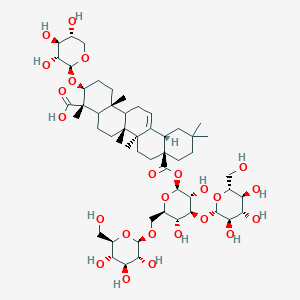

![(1S,2R,4R,6S)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2912395.png)

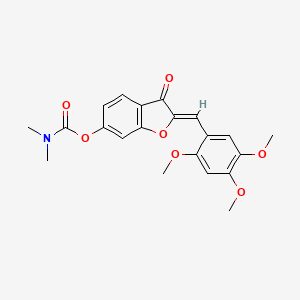

![2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2912399.png)

![N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2912406.png)